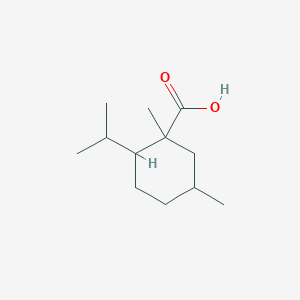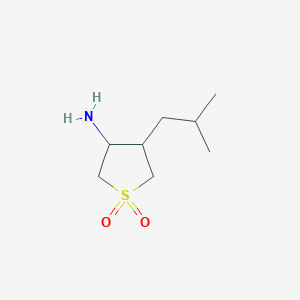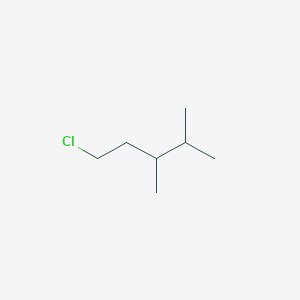![molecular formula C13H19ClO B13185619 {[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene is an organic compound with the molecular formula C12H17ClO. It is a derivative of benzene, characterized by the presence of a chloromethyl group and a 3-methylbutoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-chloromethyl-3-methylbutanol in the presence of a strong acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the chloromethyl group of 2-chloromethyl-3-methylbutanol. The reaction conditions often include refluxing the reactants in an inert solvent such as toluene or dichloromethane, with the addition of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine, thiols in the presence of a catalyst like zinc chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted amines, thioethers, ethers.
Wissenschaftliche Forschungsanwendungen
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavorings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of {[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl chloride: Similar in structure but lacks the 3-methylbutoxy group.
Chloromethylbenzene: Contains a chloromethyl group but lacks the additional alkoxy substituent.
3-Methylbutylbenzene: Contains the 3-methylbutyl group but lacks the chloromethyl substituent.
Uniqueness
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene is unique due to the presence of both the chloromethyl and 3-methylbutoxy groups, which confer distinct reactivity and properties. This combination of functional groups allows for a diverse range of chemical transformations and applications, distinguishing it from other benzene derivatives.
Eigenschaften
Molekularformel |
C13H19ClO |
|---|---|
Molekulargewicht |
226.74 g/mol |
IUPAC-Name |
[2-(chloromethyl)-3-methylbutoxy]methylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI-Schlüssel |
LVBDRNBFPMOXLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(COCC1=CC=CC=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


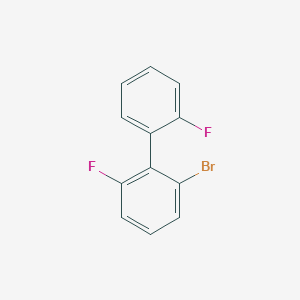
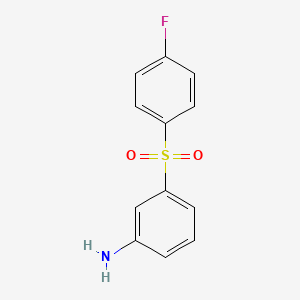
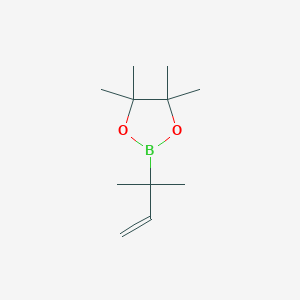
![Butyl[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13185560.png)

![3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)
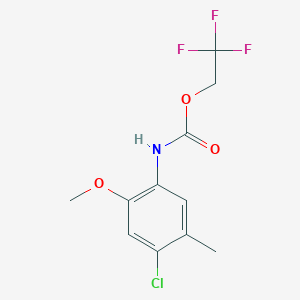
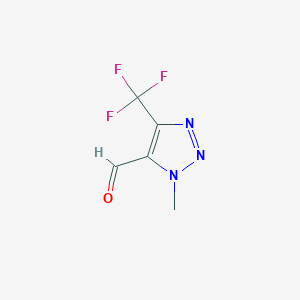
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
